For Researchers, Scientists, and Drug Development Professionals
For Researchers, Scientists, and Drug Development Professionals
An In-depth Technical Guide to the Chemical Properties and Structure of Dinobuton
Executive Summary
Dinobuton is a non-systemic acaricide and fungicide belonging to the dinitrophenol class of chemicals.[1][2] It has been utilized in agricultural settings to control red spider mites and powdery mildew on various crops, including fruits and vegetables.[1][2] The mode of action for Dinobuton and its primary metabolite, Dinoseb, involves the uncoupling of oxidative phosphorylation, which disrupts cellular energy production.[2][3] This document provides a comprehensive overview of the chemical structure, physicochemical properties, synthesis, and analytical methodologies related to Dinobuton. It is intended to serve as a technical resource for professionals in research, chemical safety, and drug development.
Chemical Structure and Isomerism
Dinobuton, with the IUPAC name (RS)-2-sec-butyl-4,6-dinitrophenyl isopropyl carbonate, is a derivative of dinitrophenol.[2][4] Its structure features a chiral center at the second carbon of the sec-butyl group attached to the phenyl ring.[2] Consequently, Dinobuton exists as a racemic mixture of two enantiomers, the (R)- and (S)-forms.[2][5] Commercial formulations typically consist of this 1:1 isomeric mixture.[2][5]
Caption: Chemical structure of Dinobuton, indicating the chiral center.
Physicochemical Properties
The key chemical and physical properties of Dinobuton are summarized in the table below. These properties are critical for understanding its environmental fate, toxicological profile, and for developing appropriate formulations and analytical methods.
| Property | Value | Reference(s) |
| IUPAC Name | (RS)-2-sec-butyl-4,6-dinitrophenyl isopropyl carbonate | [2][4] |
| CAS Number | 973-21-7 | [1][6][7] |
| Molecular Formula | C₁₄H₁₈N₂O₇ | [1][6][8][9] |
| Molecular Weight | 326.30 g/mol | [1][6][8][9] |
| Physical Description | Pale yellow or yellowish crystalline solid | [1][5] |
| Melting Point | 56-62 °C | [1][5][6][9] |
| Boiling Point | 464.35 °C (rough estimate) | [6][10] |
| Density | 1.2731 g/cm³ (rough estimate) | [6][10] |
| Water Solubility | 0.1 mg/100 mL (1 mg/L) at 20 °C; practically insoluble | [1][5][6] |
| Organic Solvent Solubility | Highly soluble in lower aliphatic ketones and aromatic hydrocarbons. Soluble in ethanol, fatty oils, and aliphatic hydrocarbons. | [1] |
| Acetone (B3395972): 1,200,000 mg/L | [2] | |
| Ethanol: 83,000 mg/L | [2] | |
| Xylene: 89,000 mg/L | [2] | |
| n-Hexane: 19,000 mg/L | [2] | |
| XLogP3 | 4.3 | [1] |
| Vapor Pressure | 1.1 x 10⁻⁶ mmHg | [1] |
Experimental Protocols
Synthesis Protocol (Representative)
Dinobuton is synthesized via the esterification of 2-sec-butyl-4,6-dinitrophenol (Dinoseb).[1] The following protocol is a representative method based on literature descriptions of this condensation reaction.
-
Preparation of Dinoseb Salt: Dissolve 2-sec-butyl-4,6-dinitrophenol (Dinoseb) in a suitable aprotic solvent (e.g., acetone or tetrahydrofuran).
-
Deprotonation: Add an equimolar amount of a suitable base (e.g., sodium hydroxide (B78521) or potassium carbonate) to the solution at room temperature with stirring. This reaction forms the alkali salt of Dinoseb.
-
Condensation Reaction: Slowly add isopropyl chloroformate (equimolar amount) to the reaction mixture. The temperature should be controlled, typically between 0-25°C, to manage the exothermic reaction.
-
Reaction Monitoring: Monitor the progress of the reaction using an appropriate technique, such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC), until the starting material (Dinoseb) is consumed.
-
Work-up: Once the reaction is complete, filter the mixture to remove any inorganic salts. The filtrate is then concentrated under reduced pressure to remove the solvent.
-
Purification: The crude product is dissolved in a suitable organic solvent (e.g., ethyl acetate) and washed with water and brine to remove any remaining water-soluble impurities. The organic layer is dried over anhydrous sodium sulfate.
-
Isolation: The solvent is evaporated to yield crude Dinobuton. Further purification can be achieved by recrystallization from a solvent such as methanol (B129727) or petroleum ether to obtain the final product as a pale yellow solid.[1][9]
Analytical Protocol: HPLC-DAD Method (Representative)
A common method for the quantitative analysis of Dinobuton in various matrices is High-Performance Liquid Chromatography with a Diode-Array Detector (HPLC-DAD).[11][12]
-
Sample Preparation ('Dilute-and-Shoot'):
-
For liquid samples (e.g., water, urine, serum): Centrifuge the sample to remove particulates. Take a known volume of the supernatant and dilute it with the mobile phase. Filter the diluted sample through a 0.45 µm syringe filter before injection.[11]
-
For solid samples (e.g., soil, tomato): Homogenize a known weight of the sample. Extract the analyte using a suitable solvent like acetonitrile (B52724) via sonication or shaking. Centrifuge the mixture, and dilute the supernatant with the mobile phase. Filter before injection.[11]
-
-
Chromatographic Conditions:
-
HPLC System: A standard HPLC system equipped with a pump, autosampler, column oven, and DAD.[11]
-
Column: Kinetex C18 (150 mm × 4.6 mm; 5 µm particle size) or equivalent.[11][12]
-
Mobile Phase: A mixture of acetonitrile and an aqueous buffer (e.g., ammonium (B1175870) acetate), typically in a ratio of 75:25 (v/v).[11][12] The mobile phase should be degassed before use.
-
Injection Volume: 10 µL.[12]
-
Detection: Diode-Array Detector set to a wavelength of 254 nm.[12]
-
-
Quantification:
-
Prepare a series of calibration standards of Dinobuton in the mobile phase.
-
Inject the standards to generate a calibration curve by plotting peak area against concentration.
-
Inject the prepared samples and quantify the amount of Dinobuton by comparing the peak area to the calibration curve. The method should be validated for linearity, precision, accuracy, and sensitivity.[11]
-
Caption: A generalized workflow for the analysis of Dinobuton in samples.
Mechanism of Action and Metabolism
Mechanism of Action
Dinobuton functions as a non-systemic pesticide with rapid contact action.[2] Its primary mechanism of action, characteristic of dinitrophenols, is the uncoupling of oxidative phosphorylation in mitochondria.[2][3] By acting as a protonophore, it transports protons across the inner mitochondrial membrane, dissipating the proton gradient that is essential for the synthesis of ATP.[2][3] This disruption of cellular energy production leads to increased metabolic rate, heat generation, and ultimately, cell death, which accounts for its efficacy as an acaricide and fungicide.[3]
Metabolism
In both plants and animals, Dinobuton undergoes metabolic transformation.[1][13] The initial and primary metabolic step is the hydrolysis of the carbonate ester linkage, which releases the active metabolite 2-sec-butyl-4,6-dinitrophenol, commonly known as Dinoseb.[1][13] Dinoseb itself is a potent uncoupler of oxidative phosphorylation.[14]
Following its formation, Dinoseb can be further metabolized through the reduction of one or both nitro groups to form aminophenols, such as 4-amino-6-nitro-2-sec-butylphenol and 6-amino-4-nitro-2-sec-butylphenol.[1] These metabolites can then be conjugated with glucose (in plants) or glucuronic acid (in animals) to form water-soluble glucosides or glucuronides, facilitating their excretion.[1][13]
Caption: A simplified diagram of the primary metabolic fate of Dinobuton.
Conclusion
Dinobuton is a dinitrophenol pesticide whose biological activity is intrinsically linked to its chemical structure and that of its primary metabolite, Dinoseb. A thorough understanding of its physicochemical properties, synthesis, and metabolic pathways is essential for its safe handling, the development of effective analytical techniques for monitoring, and for assessing its environmental and toxicological impact. The information and protocols provided in this guide serve as a foundational resource for professionals engaged in research and development involving this compound.
References
- 1. Dinobuton | C14H18N2O7 | CID 13783 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Dinobuton (Ref: OMS 1056) [sitem.herts.ac.uk]
- 3. 2,4-Dinitrophenol - Wikipedia [en.wikipedia.org]
- 4. bcpcpesticidecompendium.org [bcpcpesticidecompendium.org]
- 5. Dinobuton – Wikipedia [de.wikipedia.org]
- 6. DINOBUTON price,buy DINOBUTON - chemicalbook [chemicalbook.com]
- 7. Dinobuton [webbook.nist.gov]
- 8. scbt.com [scbt.com]
- 9. Dinobuton [drugfuture.com]
- 10. chembk.com [chembk.com]
- 11. tandfonline.com [tandfonline.com]
- 12. tandfonline.com [tandfonline.com]
- 13. DINOBUTON Eight Chongqing Chemdad Co. ,Ltd [chemdad.com]
- 14. Dinoseb | C10H12N2O5 | CID 6950 - PubChem [pubchem.ncbi.nlm.nih.gov]
